Cas no 1546509-23-2 (methyl 5-methoxy-3-methyl-2,4-dioxopentanoate)

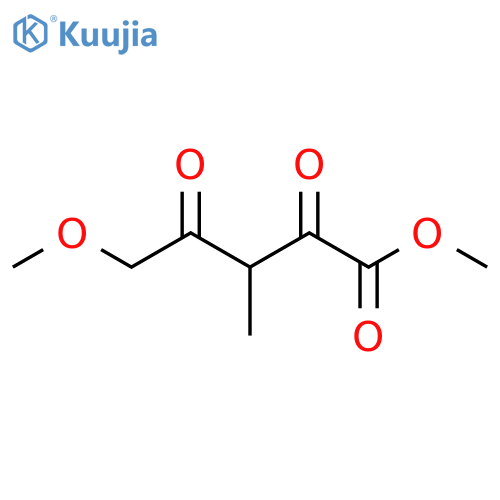

1546509-23-2 structure

商品名:methyl 5-methoxy-3-methyl-2,4-dioxopentanoate

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-methoxy-3-methyl-2,4-dioxopentanoate

- 1546509-23-2

- AKOS020808328

- EN300-1126322

-

- インチ: 1S/C8H12O5/c1-5(6(9)4-12-2)7(10)8(11)13-3/h5H,4H2,1-3H3

- InChIKey: RITAIEGFITZMDN-UHFFFAOYSA-N

- ほほえんだ: O(C)CC(C(C(C(=O)OC)=O)C)=O

計算された属性

- せいみつぶんしりょう: 188.06847348g/mol

- どういたいしつりょう: 188.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 69.7Ų

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126322-10.0g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 10g |

$4914.0 | 2023-06-09 | ||

| Enamine | EN300-1126322-0.5g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1126322-5g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1126322-0.05g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1126322-10g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1126322-0.1g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1126322-0.25g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1126322-1.0g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1126322-2.5g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1126322-1g |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate |

1546509-23-2 | 95% | 1g |

$770.0 | 2023-10-26 |

methyl 5-methoxy-3-methyl-2,4-dioxopentanoate 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1546509-23-2 (methyl 5-methoxy-3-methyl-2,4-dioxopentanoate) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量